[(Dimethyl-1,2-oxazol-4-yl)methyl](pentan-2-yl)amine
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Overview
Description
(Dimethyl-1,2-oxazol-4-yl)methylamine is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is known for its unique structure, which includes an oxazole ring and an amine group, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-1,2-oxazol-4-yl)methylamine typically involves the reaction of 3,5-dimethyl-4-isoxazolecarboxaldehyde with pentan-2-ylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Dimethyl-1,2-oxazol-4-yl)methylamine may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-1,2-oxazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives, while substitution reactions can produce various substituted amines .
Scientific Research Applications
(Dimethyl-1,2-oxazol-4-yl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Dimethyl-1,2-oxazol-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
(Dimethyl-1,2-oxazol-4-yl)methylamine can be compared with other similar compounds, such as:
- (Dimethyl-1,2-oxazol-4-yl)methylamine
- (Dimethyl-1,2-oxazol-4-yl)methylamine
- (Dimethyl-1,2-oxazol-4-yl)methylamine
These compounds share a similar core structure but differ in the length and branching of the alkyl chain attached to the amine group.
Properties
Molecular Formula |
C11H20N2O |
---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pentan-2-amine |
InChI |
InChI=1S/C11H20N2O/c1-5-6-8(2)12-7-11-9(3)13-14-10(11)4/h8,12H,5-7H2,1-4H3 |
InChI Key |
PCVWSYCGLMHQFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCC1=C(ON=C1C)C |
Origin of Product |
United States |
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